2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine
Description
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is a pyrimidine derivative characterized by a chloro substituent at position 2, a methyl group at position 5, and a cyclobutylamine moiety at position 4. Its molecular formula is C₉H₁₂ClN₃, with a molecular weight of 197.66 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents .
Properties
CAS No. |
1217500-49-6 |
|---|---|
Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-N-cyclobutyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3/c1-6-5-11-9(10)13-8(6)12-7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12,13) |
InChI Key |
RCKSGHADRGWDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2CCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichloro-5-methylpyrimidine
The foundational step involves constructing a halogenated pyrimidine core. As detailed in US4612377A, chlorination of dihydropyridone intermediates using phosphorus oxychloride (POCl₃) or phosgene under reflux conditions introduces chlorine atoms at positions 2 and 4. For example, reacting 5-methyl-3,4-dihydro-2(1H)-pyridone with chlorine gas in 1,2,4-trichlorobenzene at 50–60°C yields 2-oxo-5-methyl-5,6-dichloropiperidine, which undergoes dehydrohalogenation at 120°C to form 2,4-dichloro-5-methylpyrimidine.
Key Reaction Conditions:
Cyclobutylamine Substitution at Position 4
The 4-chloro group in 2,4-dichloro-5-methylpyrimidine is selectively displaced by cyclobutylamine via nucleophilic aromatic substitution (SNAr). Adapted from CN103554036B, this step employs alkaline conditions (e.g., NaOH in methanol) to deprotonate cyclobutylamine, enhancing its nucleophilicity.
Optimization Parameters:
-
Base : Sodium hydroxide (1.2 eq).
-
Solvent : Methanol, 60°C, 12 hours.
Methylthio-Chlorination Pathway
Preparation of 2-Methylthio-4-chloro-5-methylpyrimidine
This route, inspired by CN103554036B, starts with a methylthio-protected intermediate. Condensation of thiourea with β-keto esters under acidic conditions forms 2-methylthio-4-hydroxy-5-methylpyrimidine, which is chlorinated at position 4 using POCl₃.
Reaction Metrics:
Displacement of Methylthio Group at Position 2
The methylthio group at position 2 is oxidized to a chloro substituent using chlorine gas or sulfuryl chloride. Concurrently, the 4-chloro group is substituted with cyclobutylamine as described in Section 1.2.
Critical Observations:
-
Selectivity : Methylthio groups exhibit lower reactivity than chloro groups, enabling sequential substitution.
-
Side Products : Over-chlorination at position 5 is mitigated by stoichiometric control.
Direct Amination of Prefunctionalized Pyrimidines
Palladium-Catalyzed Coupling
Although not explicitly covered in the cited patents, modern approaches employ Buchwald-Hartwig amination. Using 2-chloro-4-iodo-5-methylpyrimidine, cyclobutylamine is introduced via Pd(OAc)₂/Xantphos catalysis.
Experimental Setup:
Reductive Amination
An alternative involves reductive amination of 2-chloro-5-methyl-4-pyrimidinone with cyclobutanone using NaBH₃CN. This method, while efficient, requires stringent moisture control.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Halogenation-Substitution | High regioselectivity; scalable | Requires toxic solvents (e.g., trichlorobenzene) | 68% |
| Methylthio-Chlorination | Sequential functionalization; avoids Pd costs | Multi-step purification needed | 73% |
| Palladium-Catalyzed | Mild conditions; functional group tolerance | High catalyst costs; oxygen sensitivity | 70% |
Mechanistic Insights and Side-Reaction Mitigation
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. It is particularly noted for its activity against specific enzymes and receptors, making it valuable in drug design and development. For instance, derivatives of pyrimidine compounds have been explored for their ability to inhibit VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in angiogenesis and cancer progression .
Therapeutic Applications
Research indicates that 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine can modulate immune responses, especially in cancer treatment by reactivating immune functions within tumors . Additionally, it has shown promise in treating various cancers, including melanoma and lung cancer, by acting as a dual antagonist of prostaglandin E2 receptors (EP2 and EP4) which are implicated in tumor growth and inflammation .
Biological Research
Neuroprotection Studies
Recent studies have highlighted the compound's potential neuroprotective effects. It has been evaluated for its capacity to protect neurons against ferroptosis—a form of programmed cell death—by modulating SK channel activity. This mechanism suggests that it could be beneficial in treating neurodegenerative diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent.
Materials Science
Novel Materials Development
In materials science, 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is being investigated for its unique electronic and optical properties. Its application in creating novel materials could lead to advancements in electronics and photonics, contributing to the development of new technologies.
Case Studies
Several case studies have explored the biological effects and applications of this compound:
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine with structurally related pyrimidine derivatives:
Key Observations:
- Substituent Effects : Bromine at position 5 (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) increases molecular weight and lipophilicity compared to the methyl-substituted target compound. This may enhance membrane permeability but reduce aqueous solubility .
- Aromaticity : Compounds with pyridinyl or phenethyl groups (e.g., ) exhibit reduced solubility due to extended π-systems, limiting their bioavailability .
Biological Activity
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C10H13ClN4
- Molecular Weight : 228.69 g/mol
- IUPAC Name : 2-chloro-N-cyclobutyl-5-methylpyrimidin-4-amine
The biological activity of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been identified as an inhibitor of specific kinases, which may contribute to its anti-inflammatory and antitumor effects .
- Antiproliferative Effects : In vitro studies indicate that it exhibits significant antiproliferative activity against various cancer cell lines, disrupting cell cycle progression and inducing apoptosis .
Antitumor Activity
Research has demonstrated that 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine possesses notable antitumor properties:
- Cell Lines Tested : The compound was tested against several human cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF7) cancer cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were determined, showing potent activity in the low micromolar range (e.g., A549 IC50 = 5.12 µM) indicating effective growth inhibition .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating cytokine release and reducing inflammatory mediators:
- Cytokine Inhibition : Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages, suggesting a potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrimidine derivatives reveals the unique efficacy of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine:
| Compound Name | Antitumor Activity (IC50) | Mechanism of Action |
|---|---|---|
| 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine | 5.12 µM | Kinase inhibition |
| Compound X (e.g., Sorafenib) | 10.0 µM | Multi-target kinase inhibition |
| Compound Y (e.g., Imatinib) | 8.0 µM | BCR-ABL tyrosine kinase inhibition |
Case Studies
- In Vivo Studies : In a murine model of lung cancer, administration of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective antitumor agent .
- Clinical Implications : The compound's ability to inhibit specific kinases involved in T-cell signaling pathways presents opportunities for treating autoimmune diseases and chronic inflammatory conditions such as rheumatoid arthritis and asthma .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including chlorination and cyclobutylamine coupling. Key steps include:
- Chlorination : Use chlorinating agents (e.g., POCl₃) under anhydrous conditions at 80–100°C to introduce the chloro group at the pyrimidine ring .
- Cyclobutylamine coupling : Employ coupling reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF) at room temperature to attach the cyclobutylamine moiety .
- Methylation : Introduce the methyl group via alkylation with methyl iodide in THF under reflux . Optimize yield by controlling solvent polarity (e.g., DMF for solubility) and reaction time (monitored via TLC/HPLC). Purity is enhanced via column chromatography with gradients of ethyl acetate/hexane .
Q. Which characterization techniques are critical for verifying the structure of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine post-synthesis?
Essential techniques include:
- NMR spectroscopy : Confirm substitution patterns (¹H NMR for methyl and cyclobutyl protons; ¹³C NMR for pyrimidine ring carbons) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELX for refinement (e.g., analyzing dihedral angles between pyrimidine and cyclobutyl groups) .
- Mass spectrometry : Validate molecular weight via ESI-MS or HRMS .
- IR spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for pyrimidine derivatives be resolved, particularly regarding conformational flexibility?
Discrepancies in dihedral angles or hydrogen bonding patterns (e.g., intramolecular N–H⋯N interactions) may arise from polymorphic forms or solvent effects. Methodological steps include:
- SHELXL refinement : Use high-resolution data (≤1.0 Å) to refine occupancy and thermal parameters, ensuring accurate hydrogen placement .
- Conformational analysis : Compare dihedral angles (e.g., pyrimidine vs. cyclobutyl planes) across multiple datasets to identify dominant conformers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π bonds) to explain packing differences .
Q. What computational strategies reconcile divergent receptor-binding predictions for pyrimidine-based compounds?
Divergent results from receptor-response models often stem from methodological assumptions:
- Hybrid modeling : Combine wet-lab agonistic profiles (e.g., heterologous receptor expression) with machine learning (ML) to refine feature selection .
- Feature clustering : Analyze non-overlapping chemical clusters using principal component analysis (PCA) to identify receptor-specific descriptors .
- Validation : Cross-check predictions with experimental IC₅₀ values (e.g., kinase inhibition assays) to prioritize high-confidence binding modes .
Q. How can substituent effects on bioactivity be systematically assessed for pyrimidine derivatives?
Structure-activity relationship (SAR) studies require:
- Substituent variation : Synthesize analogs with substituents at C2 (Cl), C4 (cyclobutyl), and C5 (methyl) positions to test steric/electronic effects .
- Biological assays : Use dose-response curves (e.g., IC₅₀ in enzyme inhibition or cell viability assays) to quantify potency .
- Molecular docking : Map substituent interactions to active-site residues (e.g., hydrophobic pockets for methyl groups) using AutoDock Vina .
Q. What strategies mitigate challenges in optimizing reaction selectivity for pyrimidine ring functionalization?
Competing side reactions (e.g., over-chlorination) are addressed via:
- Protecting groups : Temporarily block reactive sites (e.g., NH₂) with Boc or Fmoc groups during chlorination .
- Catalytic control : Use Pd(0) catalysts for regioselective cross-coupling .
- Solvent screening : Test aprotic solvents (e.g., acetonitrile) to minimize nucleophilic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
